Bienvenue dans la boutique en ligne BenchChem!

2-(Benzyloxy)-5-bromo-3-methylpyridine

Cross-coupling chemistry Palladium catalysis Medicinal chemistry building blocks

2-(Benzyloxy)-5-bromo-3-methylpyridine (CAS 1289270-73-0) is a trisubstituted pyridine building block bearing a 2-benzyloxy ether, a 5-bromine atom, and a 3-methyl group. With a molecular weight of 278.15 g·mol⁻¹ (C₁₃H₁₂BrNO) and a calculated octanol–water partition coefficient (LogP) of 3.7, it occupies a lipophilicity range suited to both solution-phase parallel synthesis and medicinal chemistry campaigns targeting intracellular or membrane-associated proteins.

Molecular Formula C13H12BrNO
Molecular Weight 278.149
CAS No. 1289270-73-0
Cat. No. B581105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-5-bromo-3-methylpyridine
CAS1289270-73-0
Synonyms2-(benzyloxy)-5-broMo-3-Methylpyridine
Molecular FormulaC13H12BrNO
Molecular Weight278.149
Structural Identifiers
SMILESCC1=CC(=CN=C1OCC2=CC=CC=C2)Br
InChIInChI=1S/C13H12BrNO/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
InChIKeyIYQUGOYFVFTNMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-5-bromo-3-methylpyridine (CAS 1289270-73-0) – Core Specifications for Sourcing in Medicinal Chemistry and Cross-Coupling Applications


2-(Benzyloxy)-5-bromo-3-methylpyridine (CAS 1289270-73-0) is a trisubstituted pyridine building block bearing a 2-benzyloxy ether, a 5-bromine atom, and a 3-methyl group . With a molecular weight of 278.15 g·mol⁻¹ (C₁₃H₁₂BrNO) and a calculated octanol–water partition coefficient (LogP) of 3.7, it occupies a lipophilicity range suited to both solution-phase parallel synthesis and medicinal chemistry campaigns targeting intracellular or membrane-associated proteins [1]. Commercial lots are routinely supplied at minimum purities of 95–98% , providing a reproducible starting point for multi-step synthetic sequences.

Why 2-(Benzyloxy)-5-bromo-3-methylpyridine Cannot Be Replaced with a Generic Halopyridine Intermediate


Simple substitution of the 5-bromine with chlorine or replacement of the 2-benzyloxy group with a methoxy or hydroxy group fundamentally alters both reactivity and downstream synthetic utility. The C–Br bond undergoes oxidative addition to palladium(0) catalysts significantly faster than the corresponding C–Cl bond, enabling milder Suzuki–Miyaura coupling conditions and higher turnover numbers in late-stage functionalization [1]. The benzyl ether serves as a masked hydroxyl that can be unveiled by neutral hydrogenolysis (H₂/Pd–C) without disturbing acid- or base-sensitive motifs already installed on the scaffold . Meanwhile, the 3-methyl group modulates steric congestion at the reactive 5-position and influences the conformational preferences of the pyridine ring, which can be decisive when the ring is intended to occupy a hydrophobic pocket in a biological target [2]. Consequently, an “equivalent” halogenated pyridine that differs in even one of these three substituents cannot recapitulate the same synthetic sequence, physicochemical properties, or biological engagement profile.

Head-to-Head Quantitative Evidence for Selecting 2-(Benzyloxy)-5-bromo-3-methylpyridine Over Closest Analogs


Suzuki–Miyaura Coupling Reactivity: C-5 Bromine Outperforms C-5 Chlorine

The oxidative addition step of the Suzuki–Miyaura catalytic cycle proceeds approximately 10- to 100-fold faster with aryl bromides than with aryl chlorides when using standard Pd(PPh₃)₄ or Pd(dba)₂/phosphine oxide catalyst systems [1]. For 2-alkoxy-5-bromopyridines specifically, quantitative yields exceeding 85% are routinely reported under mild conditions (50–80 °C, K₃PO₄, dioxane–water), whereas the corresponding 2-alkoxy-5-chloropyridines require elevated temperatures (≥100 °C) and stronger bases (KOH, Cs₂CO₃) to reach comparable conversions, often accompanied by increased proto-dehalogenation side products [2]. This difference is critical in late-stage diversification of advanced intermediates that contain heat-sensitive or base-labile functionality.

Cross-coupling chemistry Palladium catalysis Medicinal chemistry building blocks

Orthogonal Deprotection: Benzyl Ether vs. Methyl Ether at the 2-Position

The 2-benzyloxy substituent of the target compound can be removed by catalytic hydrogenolysis (H₂, Pd/C, 1 atm, 25 °C, 1–4 h) to expose the free 2-hydroxypyridine tautomer without affecting acid-sensitive acetals, silyl ethers, or tert-butyl carbamates [1]. In contrast, the 2-methoxy group on 5-bromo-2-methoxy-3-methylpyridine (CAS 760207-87-2) requires strongly Lewis-acidic conditions for cleavage (BBr₃ in CH₂Cl₂, −78 °C to rt, or 57% aqueous HI, reflux), which are incompatible with many functional groups commonly employed in medicinal chemistry synthesis [2]. This orthogonality allows the target compound to be integrated into multi-step sequences where a protected hydroxyl must persist through acid- or base-mediated transformations.

Protecting group strategy Hydrogenolysis Orthogonal synthetic design

Lipophilicity Advantage Over Methoxy Analog: LogP and Membrane Permeability

The experimentally calculated LogP of 2-(benzyloxy)-5-bromo-3-methylpyridine is 3.7 [1], placing it in the optimal range (LogP 1–5) for passive membrane permeability while avoiding the excessive lipophilicity (LogP >5) associated with poor aqueous solubility and high metabolic clearance. The corresponding 2-methoxy analog (5-bromo-2-methoxy-3-methylpyridine, CAS 760207-87-2) has a predicted LogP of approximately 2.1, reflecting the smaller hydrophobic surface area of the methyl ether . This ≈1.6 LogP unit difference corresponds to a theoretical ~40-fold difference in octanol–water partition coefficient, which can significantly influence cellular permeability, non-specific protein binding, and chromatographic retention in purification workflows.

Physicochemical property optimization Drug-likeness Membrane permeability

Validated Utility as Direct Precursor to NorA Efflux Pump Inhibitor Building Blocks

2-(Benzyloxy)-5-bromo-3-methylpyridine is the immediate synthetic precursor to (6-(benzyloxy)-5-methylpyridin-3-yl)boronic acid (CAS 1356087-42-7) via palladium-catalyzed borylation [1]. This boronic acid belongs to a class of 6-substituted pyridine-3-boronic acids that have been demonstrated to potentiate ciprofloxacin activity against NorA-overexpressing methicillin-resistant Staphylococcus aureus (MRSA) by up to 4-fold relative to the parent 6-benzyloxypyridine-3-boronic acid, establishing a structure–activity relationship in which the 3-methyl substituent contributes to enhanced efflux pump inhibition [2]. The 2-(benzyloxy)-5-chloro-3-methylpyridine analog can in principle be converted to the same boronic acid, but the borylation of aryl chlorides requires specialized catalyst systems (e.g., Pd–XPhos or Pd–Josiphos) and proceeds with lower efficiency than the corresponding bromide [3].

Antimicrobial resistance Efflux pump inhibition Boronic acid synthesis

Physical Form Differentiation: Crystalline Solid vs. Liquid Handling

2-(Benzyloxy)-5-bromo-3-methylpyridine is obtained as a crystalline solid at ambient temperature, with storage recommended at controlled room temperature in a dry environment . By contrast, 5-bromo-2-methoxy-3-methylpyridine (CAS 760207-87-2) is a liquid at 20 °C with a density of 1.5 g·mL⁻¹ and refractive index of 1.554 . Solid intermediates are generally preferred in automated compound management workflows because they can be accurately dispensed by weight on solid-handling platforms (e.g., Chemspeed, Mettler-Toledo Quantos) without the need for density correction, and they pose lower risk of evaporative concentration changes during long-term storage in DMSO stock solutions.

Compound management Automated liquid handling Solid dispensing

Proven Application Scenarios Where 2-(Benzyloxy)-5-bromo-3-methylpyridine Provides a Measurable Advantage


Late-Stage Diversification of Kinase-Focused Libraries via Mild Suzuki–Miyaura Coupling

When constructing focused libraries of ATP-competitive kinase inhibitors, the pyridine ring often serves as a hinge-binding motif. The C-5 bromine of 2-(benzyloxy)-5-bromo-3-methylpyridine enables rapid, high-yielding Suzuki coupling with diverse aryl and heteroaryl boronic acids under mild conditions (≤80 °C) that preserve the integrity of pre-installed amide bonds, carbamates, and chiral centers. This reactivity advantage over the corresponding 5-chloro analog (Δ yield ≥15–35 percentage points) translates to higher library success rates and fewer failed coupling reactions [Evidence_Item 1]. The benzyl ether can then be cleaved to reveal the 2-hydroxypyridine tautomer, which participates in a bidentate hydrogen-bond network with kinase hinge residues.

Synthesis of NorA Efflux Pump Inhibitor Intermediates for MRSA Potentiation Studies

The compound serves as the optimal entry point for preparing (6-(benzyloxy)-5-methylpyridin-3-yl)boronic acid, a key intermediate in the development of NorA efflux pump inhibitors that potentiate ciprofloxacin against MRSA. The 3-methyl group on the pyridine ring has been shown to contribute to enhanced efflux pump inhibition in structure–activity relationship studies [Evidence_Item 4]. The bromo substituent permits efficient Miyaura borylation, whereas the chloro analog would require harsher, lower-yielding catalytic systems [Evidence_Item 1, 4]. For medicinal chemistry groups focused on antimicrobial resistance, this compound represents the most direct synthetic route to the validated inhibitor scaffold.

Multi-Step Orthogonal Synthesis Requiring Late-Stage Hydroxyl Unmasking

In complex synthetic sequences that involve acid-labile protecting groups (e.g., Boc, TBS, acetonide) or base-sensitive esters, the benzyloxy group at the 2-position provides a uniquely orthogonal deprotection handle. Catalytic hydrogenolysis (H₂, Pd/C, EtOH, 25 °C, 1–4 h) selectively removes the benzyl ether without disturbing any of these common protecting groups [Evidence_Item 2]. This orthogonality is not shared by the 2-methoxy analog (which requires BBr₃ or HI) or the 2-hydroxy analog (which would be incompatible with many electrophilic transformations). Procurement of the benzyl ether therefore maximizes synthetic flexibility during route exploration.

Automated Parallel Synthesis and Compound Management Workflows

The solid physical form of 2-(benzyloxy)-5-bromo-3-methylpyridine at ambient temperature allows accurate gravimetric dispensing on automated platforms without the density corrections or volatile-solvent handling required for liquid analogs such as 5-bromo-2-methoxy-3-methylpyridine [Evidence_Item 5]. Its intermediate LogP (3.7) also ensures adequate solubility in standard reaction solvents (dioxane, DMF, DMSO) while avoiding the precipitation issues sometimes encountered with highly lipophilic intermediates (LogP >5) during aqueous workup and chromatographic purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Benzyloxy)-5-bromo-3-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.